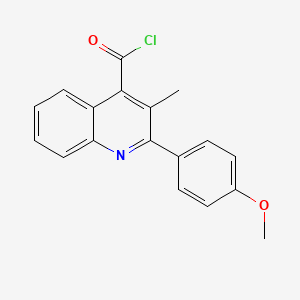

2-(4-Methoxyphenyl)-3-methylquinoline-4-carbonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methoxyphenyl)-3-methylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-11-16(18(19)21)14-5-3-4-6-15(14)20-17(11)12-7-9-13(22-2)10-8-12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXHPXFIPGZQKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501197249 | |

| Record name | 2-(4-Methoxyphenyl)-3-methyl-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501197249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160264-94-7 | |

| Record name | 2-(4-Methoxyphenyl)-3-methyl-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methoxyphenyl)-3-methyl-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501197249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(4-Methoxyphenyl)-3-methylquinoline-4-carbonyl chloride

Executive Summary

This technical guide provides a comprehensive framework for the synthesis and detailed characterization of 2-(4-Methoxyphenyl)-3-methylquinoline-4-carbonyl chloride, a valuable heterocyclic intermediate for drug discovery and materials science. We present a robust, two-step synthetic strategy commencing with the well-established Pfitzinger reaction to construct the core quinoline-4-carboxylic acid scaffold, followed by its conversion to the target acyl chloride using thionyl chloride. This document is designed for researchers, medicinal chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying mechanistic principles and rationale for key experimental choices. The characterization section establishes a self-validating system, employing a suite of spectroscopic (¹H NMR, ¹³C NMR, IR) and analytical (MS, TLC) techniques to ensure the structural integrity and purity of both the intermediate and the final product.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] The functionalization of the quinoline ring is a key strategy for modulating these activities and developing new chemical entities. Quinoline-4-carboxylic acids, in particular, serve as versatile precursors for a variety of derivatives.[3][4]

The conversion of these carboxylic acids into their corresponding acyl chlorides dramatically enhances their synthetic utility. Acyl chlorides are highly reactive electrophiles that serve as pivotal building blocks for the synthesis of esters, amides, and ketones, allowing for the facile introduction of diverse functional groups and the construction of complex molecular architectures. This guide provides a detailed exposition on the synthesis of a specific, highly functionalized acyl chloride, this compound, from readily available starting materials.

Section 1: Retrosynthetic Analysis and Synthetic Strategy

The synthesis of the target compound is logically approached in two distinct stages. The primary challenge is the construction of the substituted quinoline ring system, followed by the activation of the C-4 carboxylic acid.

-

Step 1: Formation of the Quinoline Core. The precursor, 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid, can be efficiently synthesized using the Pfitzinger quinoline synthesis .[1][5] This classical reaction involves the condensation of isatin with a carbonyl compound possessing an α-methylene group, in the presence of a strong base.[3] For our target, the required carbonyl component is 1-(4-methoxyphenyl)propan-1-one.

-

Step 2: Conversion to the Acyl Chloride. The transformation of the stable carboxylic acid into the highly reactive acyl chloride is best achieved by treatment with thionyl chloride (SOCl₂) .[6][7] This reagent is optimal as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion.[8][9]

Caption: High-level retrosynthetic workflow for the target compound.

Section 2: Synthesis of 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic Acid (Intermediate I)

Principle & Rationale

The Pfitzinger reaction is the method of choice due to its directness and efficiency in producing quinoline-4-carboxylic acids.[1][10] The reaction proceeds under strong basic conditions (e.g., potassium hydroxide), which facilitates the initial ring-opening of isatin to form a keto-acid intermediate.[5] This intermediate then condenses with the ketone (1-(4-methoxyphenyl)propan-1-one) to form an imine, which subsequently undergoes an intramolecular cyclization and dehydration to yield the aromatic quinoline ring system.[1]

Reaction Mechanism

The mechanism involves several distinct steps:

-

Base-Catalyzed Hydrolysis: The hydroxide ion attacks the amide carbonyl of isatin, leading to the opening of the five-membered ring to form the potassium salt of 2-aminophenylglyoxylate (isatinic acid).[5]

-

Condensation: The primary amine of the opened isatin intermediate reacts with the ketone to form an imine.

-

Cyclization & Dehydration: The enolate of the imine intermediate then attacks the ketone carbonyl on the benzene ring in an intramolecular aldol-type condensation. Subsequent dehydration aromatizes the newly formed ring, yielding the final quinoline product.[5]

Caption: Mechanistic workflow of the Pfitzinger reaction.

Detailed Experimental Protocol

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (10 equivalents) in 50 mL of ethanol.

-

Reaction Initiation: To the stirred solution, add isatin (1.0 equivalent) and 1-(4-methoxyphenyl)propan-1-one (1.1 equivalents).

-

Reflux: Heat the reaction mixture to reflux (approx. 80-90°C) with continuous stirring. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., 7:3 Ethyl Acetate:Hexane), visualizing with UV light. The reaction is typically complete within 12-24 hours.[11]

-

Work-up: After the reaction is complete (as indicated by the consumption of isatin), cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

-

Purification: Acidify the aqueous solution with glacial acetic acid until a precipitate forms (pH ~5-6). Filter the resulting solid precipitate using a Büchner funnel, wash thoroughly with cold water to remove any inorganic salts, and then with a small amount of cold ethanol.

-

Drying & Recrystallization: Dry the crude product under vacuum. For further purification, recrystallize the solid from a suitable solvent such as ethanol or an ethanol/water mixture to afford pure 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid as a crystalline solid.[10]

Characterization of Intermediate I

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the quinoline and methoxyphenyl rings (7.0-8.5 ppm), a singlet for the methyl group (~2.5 ppm), a singlet for the methoxy group (~3.9 ppm), and a broad singlet for the carboxylic acid proton (>12 ppm).[12] |

| ¹³C NMR | Resonances for the quinoline and phenyl carbons (120-160 ppm), the carboxylic acid carbonyl (~170 ppm), the methyl carbon (~15-20 ppm), and the methoxy carbon (~55 ppm). |

| IR (cm⁻¹) | A very broad O-H stretch (2500-3300), a sharp C=O stretch for the carboxylic acid (~1700-1725), and C=C/C=N aromatic stretches (1500-1620). |

| MS (ESI-) | A prominent peak corresponding to the deprotonated molecule [M-H]⁻. |

| Melting Point | A sharp, defined melting point range, indicating high purity. |

Section 3: Synthesis of this compound (Target Compound)

Principle & Rationale

The conversion of a carboxylic acid to an acyl chloride requires a chlorinating agent that transforms the hydroxyl group into a better leaving group. Thionyl chloride (SOCl₂) is highly effective for this purpose. The reaction mechanism involves the formation of a reactive chlorosulfite intermediate.[6][8] The reaction is typically performed in an inert solvent under anhydrous conditions, as the acyl chloride product is highly susceptible to hydrolysis. A small amount of a catalyst like N,N-dimethylformamide (DMF) is often used to accelerate the reaction via the formation of a Vilsmeier intermediate.

Reaction Mechanism

-

Activation: The carboxylic acid's carbonyl oxygen performs a nucleophilic attack on the sulfur atom of thionyl chloride.[7][9]

-

Intermediate Formation: A chloride ion is eliminated, and after a proton transfer, a reactive acyl chlorosulfite intermediate is formed.

-

Nucleophilic Acyl Substitution: The previously eliminated chloride ion acts as a nucleophile, attacking the carbonyl carbon of the intermediate.[8]

-

Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chlorosulfite group, which decomposes into sulfur dioxide (SO₂) and another chloride ion, yielding the final acyl chloride.[6]

Caption: Mechanism for the conversion of a carboxylic acid to an acyl chloride.

Detailed Experimental Protocol

CAUTION: Thionyl chloride is corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood using anhydrous solvents and glassware.

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid (1.0 equivalent).

-

Solvent & Reagent Addition: Add a dry, inert solvent such as dichloromethane (DCM) or toluene. Slowly add thionyl chloride (SOCl₂, ~3-5 equivalents) dropwise at 0°C (ice bath).

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux (for toluene, ~110°C; for DCM, ~40°C). The reaction is typically complete within 2-4 hours. The evolution of HCl and SO₂ gas will be observed.

-

Monitoring: The reaction can be monitored by taking a small aliquot, carefully quenching it with methanol to form the methyl ester, and analyzing by TLC to confirm the disappearance of the starting carboxylic acid.

-

Isolation: Once the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a base trap (e.g., NaOH solution) to neutralize the corrosive vapors.

-

Purification: The resulting crude acyl chloride is often used directly in the next step due to its reactivity. If necessary, it can be purified by recrystallization from a dry, non-polar solvent like hexane, or by vacuum distillation if thermally stable.

Characterization of the Final Product

| Technique | Expected Observations |

| ¹H NMR | The spectrum will be similar to the carboxylic acid, but the broad acidic proton signal will be absent. Slight downfield shifts of protons near the C-4 position may be observed due to the increased electron-withdrawing nature of the acyl chloride. |

| ¹³C NMR | The carbonyl carbon resonance will shift slightly downfield compared to the carboxylic acid, typically appearing in the 165-175 ppm range. |

| IR (cm⁻¹) | The most definitive change: the complete disappearance of the broad O-H stretch and a significant shift of the C=O stretch to a higher frequency (~1750-1810 cm⁻¹), which is characteristic of acyl chlorides.[13][14][15] |

| MS (EI) | The molecular ion peak [M]⁺• will be observed. A key fragmentation would be the loss of a chlorine radical (·Cl) or the entire ·COCl group. |

References

- Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines. Compt. Rend., 106, 142. (Source for Combes synthesis)

-

Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575. [Link]

-

QuimicaOrganica.org. Friedlander quinoline synthesis. [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. [Link]

-

Slideshare. (n.d.). Organic Name Reaction With Their Respective Mechanism. [Link]

-

Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

-

Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. [Link]

-

Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. [Link]

-

SlidePlayer. Pfitzinger Quinoline Synthesis. [Link]

-

Cambridge University Press. Combes Quinoline Synthesis. [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

-

PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]

-

Wikipedia. Doebner–Miller reaction. [Link]

-

Wikipedia. Pfitzinger reaction. [Link]

-

YouTube. (2021). Combes Quinoline Synthesis Mechanism | Organic Chemistry. [Link]

-

ResearchGate. (2025). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Link]

-

ResearchGate. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]

-

ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. [Link]

-

ResearchGate. (2014). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. [Link]

-

Wikipedia. Acyl chloride. [Link]

-

ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [Link]

-

JOCPR. (n.d.). Application of pfitzinger reaction in the synthesis of novel indophenazino fused quinoline-4-carboxylic acid derivatives. [Link]

-

YouTube. (2013). Reaction of Carboxylic Acids with Thionyl Chloride. [Link]

-

University of Calgary. Ch20: Spectroscopic Analysis : Acyl Chlorides. [Link]

-

Canadian Science Publishing. MASS SPECTRA OF OXYGENATED QUINOLINES. [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]

-

ResearchGate. (2020). Mass spectra analysis of quinoline alkaloids detected in Sauuda. [Link]

-

Reddit. (2024). How to identify an Acyl Chloride in an IR spectra?. [Link]

-

RSC Publishing. The infrared spectra and vibrational assignments of the acetyl halides. [Link]

-

University of Colorado Boulder. Infrared Spectroscopy. [Link]

-

NIH. (n.d.). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. [Link]

-

ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

-

PubMed Central. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

-

DergiPark. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. [Link]

- Google Patents.

-

ResearchGate. (PDF) 2-(4-Methylphenyl)quinoline-4-carboxylic acid. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. iipseries.org [iipseries.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. 2-(4-Methylphenyl)quinoline-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

- 12. tsijournals.com [tsijournals.com]

- 13. Acyl chloride - Wikipedia [en.wikipedia.org]

- 14. reddit.com [reddit.com]

- 15. uobabylon.edu.iq [uobabylon.edu.iq]

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Methoxyphenyl)-3-methylquinoline-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2-(4-Methoxyphenyl)-3-methylquinoline-4-carbonyl chloride. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development who are interested in the nuanced characteristics of novel quinoline derivatives.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline and its derivatives represent a cornerstone in the architecture of pharmacologically active agents.[1][2] This heterocyclic motif is integral to a wide array of natural products and synthetic drugs, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[3][4][5] The versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of its physicochemical and biological properties. The introduction of an aryl group at the 2-position and a methyl group at the 3-position, coupled with a reactive carbonyl chloride at the 4-position, as in the case of this compound, creates a highly versatile intermediate for the synthesis of a diverse library of potential therapeutic agents.

This guide will delve into the synthesis of this specific carbonyl chloride from its carboxylic acid precursor, predict its key physicochemical parameters, and provide a detailed analysis of its expected spectroscopic characteristics. Furthermore, we will explore its reactivity, stability, and handling considerations, and discuss its potential applications in the realm of drug discovery, supported by the known biological activities of structurally related compounds.

Synthesis and Purification

The primary route to this compound involves a two-step process: the synthesis of the precursor carboxylic acid followed by its conversion to the acid chloride.

Synthesis of 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid

The synthesis of the parent carboxylic acid can be achieved via a Pfitzinger reaction, a classic method for quinoline synthesis. This reaction typically involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base.[6]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine isatin (1.0 eq), 1-(4-methoxyphenyl)propan-1-one (1.0 eq), and potassium hydroxide (3.0 eq) in ethanol.

-

Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Acidify the mixture with dilute hydrochloric acid until a precipitate forms.

-

Purification: Collect the solid precipitate by filtration, wash thoroughly with water, and recrystallize from a suitable solvent system, such as ethanol/water, to yield pure 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid.

Causality Behind Experimental Choices:

-

Pfitzinger Reaction: This method is chosen for its reliability and efficiency in constructing the quinoline-4-carboxylic acid scaffold from readily available starting materials.

-

Potassium Hydroxide: A strong base is essential to facilitate the initial aldol-type condensation and subsequent cyclization and aromatization steps.

-

Acidification: This step is crucial for the precipitation of the carboxylic acid product from its carboxylate salt form.

-

Recrystallization: This purification technique is employed to remove any unreacted starting materials and byproducts, ensuring the high purity of the precursor acid required for the subsequent step.

Conversion to this compound

The conversion of the carboxylic acid to the corresponding acid chloride is most effectively achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[7][8][9]

Experimental Protocol:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene.

-

Reagent Addition: Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[10]

-

Reaction Execution: Stir the reaction mixture at room temperature or gently heat to reflux until the evolution of HCl and SO₂ gases ceases and the reaction is complete (monitored by the disappearance of the starting material on TLC).

-

Work-up and Isolation: Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude this compound is often used in the next step without further purification. If necessary, it can be purified by distillation under high vacuum or by recrystallization from a non-protic solvent.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Acid chlorides are highly reactive towards moisture, and therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent hydrolysis back to the carboxylic acid.[7]

-

Thionyl Chloride: This reagent is preferred due to its effectiveness and the fact that the byproducts (HCl and SO₂) are gaseous, which simplifies the work-up procedure.[9]

-

Catalytic DMF: DMF acts as a catalyst by forming a Vilsmeier reagent intermediate, which is more reactive towards the carboxylic acid.

-

Removal of Excess Reagent: It is crucial to remove all traces of thionyl chloride to prevent unwanted side reactions in subsequent steps.

Synthesis Workflow Diagram:

Caption: Synthetic pathway to the target compound.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this compound, its physicochemical properties are predicted based on its chemical structure and the known properties of its precursor and analogous compounds.

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₁₈H₁₄ClNO₂ | Based on the structure of the precursor carboxylic acid (C₁₈H₁₅NO₃) and replacement of -OH with -Cl.[11] |

| Molecular Weight | 311.76 g/mol | Calculated from the molecular formula. |

| Appearance | Pale yellow to off-white solid | Acyl chlorides are often crystalline solids or liquids at room temperature. Given the relatively high molecular weight and aromatic nature, a solid form is expected. |

| Melting Point | > 200 °C (with decomposition) | The precursor carboxylic acid has a melting point in the range of 214–216 °C.[6] The carbonyl chloride is expected to have a similar or slightly lower melting point, but may decompose upon heating. |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene). Insoluble and reactive in protic solvents (e.g., water, alcohols). | Acyl chlorides are generally soluble in non-polar organic solvents. They react with protic solvents, leading to decomposition. |

| Stability | Moisture-sensitive; decomposes in the presence of water. | The high reactivity of the acyl chloride functional group makes it susceptible to hydrolysis.[7] |

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound can be achieved through a combination of spectroscopic techniques. The following are the expected spectral data based on the analysis of similar quinoline derivatives.[12][13]

Fourier-Transform Infrared (FT-IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch (methyl and methoxy groups) |

| ~1750-1780 | C=O stretch (acid chloride) - Characteristic Peak |

| ~1600, 1500, 1450 | C=C and C=N stretches (aromatic rings) |

| ~1250 | C-O stretch (methoxy group) |

| ~850-750 | C-H out-of-plane bending (aromatic rings) |

| ~700-600 | C-Cl stretch |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted, in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2-8.0 | m | 2H | H-5, H-8 of quinoline ring |

| ~7.8-7.6 | m | 2H | H-6, H-7 of quinoline ring |

| ~7.5-7.3 | d | 2H | H-2', H-6' of methoxyphenyl ring |

| ~7.1-6.9 | d | 2H | H-3', H-5' of methoxyphenyl ring |

| ~3.9 | s | 3H | -OCH₃ |

| ~2.4 | s | 3H | -CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted, in CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~168-172 | C=O (carbonyl chloride) |

| ~160-155 | C-2, C-4' |

| ~148-145 | C-4, C-8a |

| ~135-120 | Aromatic and quinoline carbons |

| ~55 | -OCH₃ |

| ~15 | -CH₃ |

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak [M]⁺ is expected to be observed, along with a characteristic [M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak, confirming the presence of a chlorine atom. Fragmentation would likely involve the loss of the chlorine radical (Cl•) and the carbonyl group (CO).

Spectroscopic Analysis Workflow:

Caption: Workflow for spectroscopic characterization.

Reactivity, Stability, and Handling

This compound is a highly reactive compound due to the presence of the acyl chloride functional group. The carbonyl carbon is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.[14][15]

Key Reactivity Considerations:

-

Nucleophilic Acyl Substitution: The primary mode of reactivity is nucleophilic acyl substitution, where the chloride ion acts as an excellent leaving group. This allows for the facile synthesis of various derivatives:

-

Amides: Reaction with primary or secondary amines.

-

Esters: Reaction with alcohols or phenols.

-

Anhydrides: Reaction with carboxylate salts.

-

Ketones: Friedel-Crafts acylation with aromatic compounds.

-

Reactivity with Nucleophiles Diagram:

Caption: Reactivity with various nucleophiles.

Stability and Handling:

-

Moisture Sensitivity: The compound must be stored under anhydrous conditions, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon), to prevent hydrolysis.

-

Thermal Stability: While expected to be relatively stable at room temperature, prolonged exposure to high temperatures may lead to decomposition.

-

Safe Handling: Due to its reactivity and the potential to release HCl upon contact with moisture, it should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Potential Applications in Drug Discovery

The this compound scaffold is a valuable starting point for the synthesis of novel compounds with potential therapeutic applications. The biological activities of related quinoline derivatives provide a strong rationale for its use in medicinal chemistry programs.

-

Anticancer Activity: Numerous quinoline derivatives have demonstrated significant anticancer properties.[1][3][5] The ability to readily synthesize a variety of amide and ester derivatives from the title carbonyl chloride allows for the exploration of structure-activity relationships (SAR) to identify potent and selective anticancer agents.

-

Antimicrobial Activity: The quinoline core is a well-established pharmacophore in the development of antibacterial and antifungal agents.[4] By introducing diverse functional groups through the reactive carbonyl chloride handle, novel antimicrobial candidates can be generated and evaluated.

-

Other Therapeutic Areas: The versatility of the quinoline scaffold extends to other therapeutic areas, including anti-inflammatory, antiviral, and antimalarial research.

Conclusion

This compound is a highly reactive and versatile chemical intermediate with significant potential in the field of drug discovery and medicinal chemistry. While direct experimental data for this specific molecule is scarce, its physicochemical and spectroscopic properties can be reliably predicted based on its structure and the known characteristics of its precursors and analogous compounds. Its facile synthesis and high reactivity make it an ideal starting material for the generation of diverse libraries of novel quinoline derivatives for biological screening. Proper handling and storage under anhydrous conditions are paramount to maintain its integrity and ensure its successful application in synthetic endeavors. This technical guide provides a solid foundation for researchers and scientists to understand and utilize this promising compound in their research and development efforts.

References

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). MDPI. Retrieved from [Link]

-

2-Methylquinoline-4-carboxylic acid | C11H9NO2 | CID 604442. (n.d.). PubChem. Retrieved from [Link]

- 2-(4-Methylphenyl)quinoline-4-carboxylic acid. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2892.

- Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Deriv

- A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. (2022). ChemistrySelect, 7(31), e202201235.

-

3-Methyl-2-phenylquinoline-4-carboxylic acid | C17H13NO2 | CID 673710. (n.d.). PubChem. Retrieved from [Link]

- Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (2021). Molecules, 26(18), 5488.

- Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (2021). New Journal of Chemistry, 45(3), 1548-1565.

-

Supporting Information. (n.d.). aws.amazon.com. Retrieved from [Link]

- 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them. (1937). Google Patents.

- Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. (2016). International Journal of Chemical and Physical Sciences, 5(2), 1-11.

- 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. (2020). Molecules, 25(21), 5143.

- Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. (2020). Molecules, 25(18), 4235.

-

Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. (n.d.). preprints.org. Retrieved from [Link]

-

2-(4-Methoxyphenyl)quinoline-4-carboxylic acid | C17H13NO3 | CID 676325. (n.d.). PubChem. Retrieved from [Link]

-

Conversion of carboxylic acids to acid chlorides. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

How to achieve chlorination of carboxylic acid to convert into acid chloride ?. (2016). ResearchGate. Retrieved from [Link]

-

17.07: Conversion of carboxylic acids to acid chlorides. (2015). Chemistry LibreTexts. Retrieved from [Link]

-

2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid. (n.d.). Amerigo Scientific. Retrieved from [Link]

-

Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. (n.d.). preprints.org. Retrieved from [Link]

-

2-(4-Methylphenyl)quinoline-4-carboxylic acid. (2012). ResearchGate. Retrieved from [Link]

-

converting carboxylic acids into acyl (acid) chlorides. (n.d.). Chemguide. Retrieved from [Link]

-

Rationalising the order of reactivity of carbonyl compounds towards nucleophiles. (2014). Chemistry Stack Exchange. Retrieved from [Link]

-

Acid to Acid Chloride - Common Conditions. (n.d.). The Organic Chemistry Portal. Retrieved from [Link]

-

21.2: Nucleophilic Acyl Substitution Reactions. (2024). Chemistry LibreTexts. Retrieved from [Link]

- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2002). Molecules, 7(9), 659.

-

21.2: Nucleophilic Acyl Substitution Reactions. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Reaction of Carbon Nucleophiles with Carbonyl Groups. (2018). ResearchGate. Retrieved from [Link]

Sources

- 1. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4364-02-7|2-(4-Methoxyphenyl)quinoline-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 2-(4-Methylphenyl)quinoline-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 11. 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid - Amerigo Scientific [amerigoscientific.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2-(4-Methoxyphenyl)-3-methylquinoline-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Methoxyphenyl)-3-methylquinoline-4-carbonyl chloride, a key intermediate in the synthesis of advanced molecular scaffolds. This document details its chemical identity, a robust synthesis protocol, structural elucidation through spectroscopic analysis, and its potential applications in medicinal chemistry and materials science. Emphasis is placed on the causality behind experimental choices, ensuring a reproducible and scalable methodology. Safety protocols and handling procedures for this reactive acyl chloride are also thoroughly addressed to ensure safe laboratory practice.

Chemical Identity and Structure

Chemical Name: this compound

CAS Number: 1160264-94-7

Molecular Formula: C₁₈H₁₄ClNO₂

Molecular Weight: 311.76 g/mol

Structure:

Caption: Chemical structure of this compound.

Synthesis Protocol

The synthesis of this compound is a two-step process. The initial step involves the construction of the core quinoline scaffold to form the carboxylic acid precursor, followed by the conversion to the final acyl chloride.

Part A: Synthesis of 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid

The Pfitzinger reaction provides a reliable method for the synthesis of quinoline-4-carboxylic acids.[1][2] This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.

Reaction Scheme:

Isatin + 1-(4-methoxyphenyl)propan-1-one → 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid

Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g of isatin and 12.0 g of 1-(4-methoxyphenyl)propan-1-one in 100 mL of ethanol.

-

Base Addition: While stirring, slowly add a solution of 15.0 g of potassium hydroxide in 25 mL of water. The addition should be done portion-wise to control the exothermic reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

-

Acidification: Acidify the aqueous solution with concentrated hydrochloric acid until the pH is approximately 2-3. This will precipitate the crude 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid.

-

Purification: Filter the precipitate, wash thoroughly with cold water, and dry under vacuum. The crude product can be recrystallized from ethanol or acetic acid to yield the pure carboxylic acid.

Causality of Experimental Choices:

-

Pfitzinger Reaction: Chosen for its high efficiency in forming the quinoline-4-carboxylic acid core from readily available starting materials.[1]

-

Potassium Hydroxide: A strong base is essential to facilitate the initial ring-opening of isatin and subsequent condensation reactions.

-

Ethanol/Water Solvent System: This co-solvent system ensures the solubility of both the organic reactants and the inorganic base.

-

Acidification: Protonation of the carboxylate salt is necessary to precipitate the final carboxylic acid product.

Part B: Synthesis of this compound

The conversion of the carboxylic acid to the corresponding acyl chloride is a standard transformation, effectively achieved using thionyl chloride.

Reaction Scheme:

2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid + SOCl₂ → this compound

Experimental Protocol:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), suspend 5.0 g of 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid in 50 mL of anhydrous toluene.

-

Reagent Addition: Slowly add 5 mL of thionyl chloride to the suspension at room temperature with stirring.

-

Reflux: Heat the mixture to reflux for 2-3 hours. The reaction is complete when the evolution of gas ceases and the solid dissolves.

-

Removal of Excess Reagent: Distill off the excess thionyl chloride and toluene under reduced pressure.

-

Product Isolation: The resulting solid is the crude this compound. It can be used directly for subsequent reactions or purified by recrystallization from a non-polar solvent like hexane.

Causality of Experimental Choices:

-

Thionyl Chloride: A common and effective reagent for converting carboxylic acids to acyl chlorides. The byproducts (HCl and SO₂) are gaseous, which simplifies purification.

-

Anhydrous Conditions: Acyl chlorides are highly reactive towards water; therefore, anhydrous solvents and reaction conditions are crucial to prevent hydrolysis back to the carboxylic acid.[3]

-

Gas Trap: Necessary to safely neutralize the corrosive and toxic gaseous byproducts.

Structural Elucidation and Spectroscopic Analysis

Expected Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the quinoline and phenyl rings (multiple signals in the 7.0-8.5 ppm range). Singlet for the methyl group (around 2.5 ppm). Singlet for the methoxy group (around 3.9 ppm). |

| ¹³C NMR | Carbonyl carbon of the acyl chloride (around 165-170 ppm). Aromatic carbons (multiple signals in the 115-160 ppm range). Methyl carbon (around 15-20 ppm). Methoxy carbon (around 55 ppm). |

| IR Spectroscopy | Strong C=O stretch for the acyl chloride (around 1750-1790 cm⁻¹). C=C and C=N stretching vibrations of the quinoline ring (1500-1650 cm⁻¹). C-O stretching for the methoxy group (around 1250 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the molecular weight. Isotopic pattern for chlorine (M⁺ and M+2 peaks in a ~3:1 ratio). |

Reactivity and Applications in Drug Development

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the acyl chloride functional group. It readily reacts with a wide range of nucleophiles, making it a versatile building block in organic synthesis.[5][6]

Diagram of Reactivity:

Caption: Key reactions of this compound with various nucleophiles.

Applications in Medicinal Chemistry

The quinoline scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[7] Derivatives of quinoline exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The title compound serves as a crucial intermediate for the synthesis of novel quinoline-based therapeutic agents.

The acyl chloride functionality allows for the facile introduction of various side chains through amide or ester linkages, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. For instance, reaction with various amines can generate a library of amides, which can be screened for biological activity.

Safety, Handling, and Storage

Hazard Identification:

-

Corrosive: Acyl chlorides are corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[3][8]

-

Moisture Sensitive: Reacts violently with water to produce corrosive hydrogen chloride gas.[9]

-

Toxic Byproducts: The synthesis and subsequent reactions can release toxic gases such as HCl and SO₂.

Recommended Handling Procedures:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[10]

-

Ensure that an emergency eyewash station and safety shower are readily accessible.

-

Use anhydrous techniques and inert atmosphere (e.g., nitrogen or argon) when handling the compound to prevent decomposition.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from moisture and incompatible materials such as water, alcohols, and strong bases.[11]

-

Store under an inert atmosphere to maintain purity and stability.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of diverse quinoline derivatives with significant potential in drug discovery and materials science. The synthetic protocols outlined in this guide, based on established named reactions, provide a reliable pathway for its preparation. A thorough understanding of its reactivity and adherence to strict safety protocols are paramount for its effective and safe utilization in a research and development setting.

References

- Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.

- Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812–2817.

- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.

- Manske, R. H. F. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144.

- Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.

-

Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]

-

UO Chemists. (2024, June 9). Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17 [Video]. YouTube. Retrieved from [Link]

- Gunanathan, C., & Gandelman, M. (2012). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 77(17), 7562–7567.

-

Pfitzinger Quinoline Synthesis. (n.d.). Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings. Retrieved from [Link]

-

INCHEM. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]

- El-Sayed, M. A. A., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2892.

- Orita, A., et al. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Molecules, 23(10), 2548.

- El-Tombary, A. A., et al. (2006). Hydrazones of 2-aryl-quinoline-4-carboxylic acid hydrazides: synthesis and preliminary evaluation as antimicrobial agents. Bioorganic & Medicinal Chemistry, 14(23), 7845–7853.

- Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.

-

Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

- McMurry, J. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry (9th ed.). Cengage Learning.

- MDPI. (2020).

-

University of Calgary. (n.d.). Spectra Problem #7 Solution. Retrieved from [Link]

- Mayr, H., & Ofial, A. R. (2016). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. Accounts of Chemical Research, 49(5), 952–963.

-

LibreTexts Chemistry. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

- Katritzky, A. R., & Rachwal, S. (1993). The Chemistry of Quinolines. Chemical Reviews, 93(5), 1897–1956.

- G. M. A. S., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 223, 113636.

- L. F. O., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 45(1), 147-160.

- LoPachin, R. M., & Gavin, T. (2014).

- Hui, Q., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225.

-

The Organic Chemistry Tutor. (2020, May 16). How to Analyze Nucleophiles & Electrophiles to Predict EVERY ORGANIC CHEMISTRY REACTION! MCAT O-CHEM [Video]. YouTube. Retrieved from [Link]

- Kumar, A., et al. (2021). Bioevaluation of quinoline-4-carbonyl derivatives of piperazinyl-benzothiazinones as promising antimycobacterial agents. European Journal of Medicinal Chemistry, 213, 113175.

Sources

- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ICSC 0210 - ACETYL CHLORIDE [inchem.org]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. download.basf.com [download.basf.com]

Spectroscopic data (NMR, IR, Mass Spec) for 2-(4-Methoxyphenyl)-3-methylquinoline-4-carbonyl chloride

An In-Depth Spectroscopic Guide to 2-(4-Methoxyphenyl)-3-methylquinoline-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives form the structural backbone of numerous pharmacologically active agents, valued for their broad therapeutic applications, including antimalarial and anticancer properties[1][2]. The synthesis of novel quinoline-based molecules is a cornerstone of modern medicinal chemistry, demanding rigorous and unambiguous structural characterization. This compound is a key synthetic intermediate, a reactive precursor designed for further molecular elaboration, such as amide or ester formation. Its precise structure and purity are paramount to the success of subsequent synthetic steps and the integrity of the final drug candidates.

Molecular Structure and Synthesis Context

The target molecule is comprised of a quinoline core substituted at the 2-position with a 4-methoxyphenyl group, at the 3-position with a methyl group, and at the 4-position with a reactive carbonyl chloride moiety. Understanding this architecture is fundamental to interpreting its spectroscopic fingerprint.

Caption: Logical structure of the target molecule.

The most common laboratory synthesis for an acyl chloride involves the treatment of the corresponding carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂)[3]. The precursor, 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid, can be synthesized via established methods like the Pfitzinger reaction[4]. This synthetic context is crucial, as impurities from the starting material or reaction byproducts can often be detected through careful spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules[1]. For quinoline derivatives, ¹H and ¹³C NMR provide unambiguous information on substitution patterns and electronic environments[2][5].

¹H NMR Spectroscopy: Predicted Data

The ¹H NMR spectrum is anticipated to show distinct signals for the protons on the quinoline core, the 4-methoxyphenyl ring, and the two methyl groups. The chemical shifts (δ) are influenced by the aromatic ring currents and the electronic effects of the nitrogen heteroatom and substituents.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.2 - 8.4 | d | 1H | H-5 | Downfield shift due to proximity to the quinoline nitrogen and carbonyl group. |

| ~8.0 - 8.1 | d | 1H | H-8 | Deshielded by the aromatic system. |

| ~7.8 - 7.9 | t | 1H | H-7 | Typical aromatic region for quinoline protons. |

| ~7.6 - 7.7 | t | 1H | H-6 | Typical aromatic region for quinoline protons. |

| ~7.5 - 7.6 | d | 2H | H-2', H-6' | Protons on the methoxyphenyl ring ortho to the quinoline attachment point. |

| ~7.0 - 7.1 | d | 2H | H-3', H-5' | Protons on the methoxyphenyl ring meta to the quinoline attachment point, shielded by the methoxy group. |

| ~3.90 | s | 3H | -OCH₃ | Characteristic singlet for a methoxy group on an aromatic ring. |

| ~2.50 | s | 3H | 3-CH₃ | Singlet for the methyl group at the C3 position. |

Note: These are predicted values based on data for similar structures, such as 2-phenylquinoline-4-carboxylic acid derivatives[6][7]. The exact chemical shifts may vary.

¹³C NMR Spectroscopy: Predicted Data

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shift of the carbonyl carbon is particularly diagnostic for the acyl chloride functional group.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Predicted δ (ppm) | Assignment | Rationale |

|---|---|---|

| ~168 - 172 | C=O (Carbonyl Chloride) | Highly deshielded due to the electronegativity of both oxygen and chlorine. This is a key identifier. |

| ~160 | C-4' (ipso-OCH₃) | Aromatic carbon attached to the electron-donating methoxy group. |

| ~155 - 158 | C-2 | Aromatic carbon in the quinoline ring attached to the phenyl group and adjacent to nitrogen. |

| ~148 | C-8a | Quaternary carbon at the fusion of the two quinoline rings. |

| ~145 | C-4 | Quaternary carbon bearing the carbonyl chloride group. |

| ~130 - 132 | C-2', C-6', C-7 | Aromatic CH carbons. |

| ~128 - 130 | C-1', C-5, C-8 | Aromatic CH and quaternary carbons. |

| ~125 | C-6 | Aromatic CH carbon. |

| ~124 | C-4a | Quaternary carbon at the fusion of the two quinoline rings. |

| ~120 | C-3 | Quaternary carbon bearing the methyl group. |

| ~114 | C-3', C-5' | Aromatic carbons ortho to the methoxy group, shielded by its electron-donating effect. |

| ~55.5 | -OCH₃ | Typical chemical shift for a methoxy carbon. |

| ~15 - 17 | 3-CH₃ | Aliphatic carbon of the methyl group. |

Experimental Protocol: NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR data.

-

Sample Preparation :

-

Accurately weigh 5-10 mg of this compound.

-

Causality : Due to the reactivity of the acyl chloride with water (hydrolysis), it is critical to use an anhydrous deuterated solvent. Deuterated chloroform (CDCl₃) of high purity (>99.8% D) is a suitable choice.

-

Dissolve the sample in ~0.6 mL of anhydrous CDCl₃ in a clean, dry NMR tube.

-

Cap the NMR tube immediately to prevent moisture ingress from the atmosphere.

-

-

Instrument Setup :

-

Insert the sample into the NMR spectrometer.

-

Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal signal sensitivity[1].

-

Shim the magnetic field to achieve high homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

¹H Spectrum Acquisition :

-

Acquire a standard one-dimensional ¹H spectrum.

-

Trustworthiness : Reference the spectrum using the residual solvent peak of CDCl₃ at δ 7.26 ppm.

-

Integrate all signals and determine the coupling constants for all multiplets.

-

-

¹³C Spectrum Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum. This provides a spectrum with single lines for each carbon, simplifying interpretation[1].

-

Trustworthiness : Reference the spectrum using the CDCl₃ solvent signal at δ 77.16 ppm.

-

Ensure a sufficient number of scans are acquired to observe low-intensity quaternary carbon signals, including the critical C=O signal.

-

Caption: Standard workflow for NMR analysis of the target compound.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying key functional groups within a molecule. For the target compound, the most diagnostic absorption will be from the carbonyl chloride group.

Predicted IR Absorption Data

| Predicted Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

|---|---|---|---|

| ~3050 - 3100 | Medium-Weak | C-H Stretch (Aromatic) | Characteristic of C-H bonds on the quinoline and phenyl rings. |

| ~2950 - 3000 | Weak | C-H Stretch (Aliphatic) | Corresponding to the methyl groups. |

| ~1785 - 1810 | Strong, Sharp | C=O Stretch (Acyl Chloride) | This is the most indicative peak. Acyl chloride carbonyls absorb at a significantly higher frequency than ketones or carboxylic acids due to the strong electron-withdrawing effect of the chlorine atom[3][8][9]. |

| ~1500 - 1600 | Medium-Strong | C=C Stretch (Aromatic) | Multiple bands corresponding to the vibrations of the aromatic rings. |

| ~1250 | Strong | C-O Stretch (Aryl Ether) | Asymmetric stretch for the Ar-O-CH₃ group. |

| ~830 | Strong | C-H Bend (para-disubstituted) | Out-of-plane bending for the 1,4-disubstituted methoxyphenyl ring. |

| ~600 - 800 | Medium | C-Cl Stretch | This peak can be difficult to assign definitively as it falls in the fingerprint region. |

Experimental Protocol: IR Data Acquisition

-

Sample Preparation :

-

Ensure the Attenuated Total Reflectance (ATR) crystal of the IR spectrometer is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small, solvent-free sample of the solid compound directly onto the ATR crystal.

-

-

Data Acquisition :

-

Trustworthiness : Record a background spectrum of the empty ATR crystal before analyzing the sample. The instrument software will automatically subtract this from the sample spectrum to remove atmospheric (CO₂, H₂O) absorptions.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis :

-

Process the spectrum to identify the wavenumbers of key absorption bands.

-

Compare the observed peaks with the predicted values, paying close attention to the strong C=O stretch above 1780 cm⁻¹ to confirm the presence of the acyl chloride.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering powerful confirmation of its identity. Electrospray Ionization (ESI) is a soft ionization technique suitable for this type of molecule.

Predicted Mass Spectrum (ESI+)

-

Molecular Ion : In positive ion ESI mode, the compound is expected to be observed as a protonated molecule, [M+H]⁺.

-

Molecular Formula: C₁₈H₁₄ClNO₂

-

Molecular Weight: 311.76 g/mol

-

Predicted [M+H]⁺: m/z 312.08

-

-

Isotope Pattern : A key feature will be the isotopic signature of chlorine. The molecular ion region will show two peaks: one for the ³⁵Cl isotope ([M+H]⁺) and another for the ³⁷Cl isotope ([M+2+H]⁺) at m/z 314.08, with a relative intensity ratio of approximately 3:1. This pattern is a definitive indicator of a monochlorinated compound.

Predicted Fragmentation Pattern

Collision-Induced Dissociation (CID) of the [M+H]⁺ precursor ion will lead to characteristic fragment ions. The fragmentation of quinoline structures often involves losses related to the substituents and cleavage of the quinoline ring itself[10][11][12][13].

Predicted Key Fragment Ions (ESI-MS/MS)

| Predicted m/z | Proposed Loss | Fragment Structure |

|---|---|---|

| 284.08 | Loss of CO | [M+H - CO]⁺ |

| 276.08 | Loss of HCl | [M+H - HCl]⁺ |

| 248.09 | Loss of CO and HCl | [M+H - CO - HCl]⁺ |

| 128.05 | Quinoline core fragment | Cleavage of the quinoline ring system after initial losses. |

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Experimental Protocol: LC-MS Data Acquisition

-

Sample Preparation :

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the mobile phase.

-

-

LC-MS System Setup :

-

Expertise : A reverse-phase C18 column is typically used for compounds of this polarity. A simple isocratic or gradient elution with water and acetonitrile (both containing 0.1% formic acid to promote protonation) is effective.

-

Set the mass spectrometer to operate in positive ion ESI mode.

-

-

Data Acquisition :

-

Acquire a full scan MS spectrum to identify the [M+H]⁺ ion and confirm its chlorine isotope pattern.

-

Trustworthiness : Perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion (m/z 312.1) as the precursor and fragmenting it using CID.

-

Record the resulting product ion spectrum and compare the fragment m/z values to the predicted fragmentation pattern.

-

Conclusion

The structural confirmation of this compound relies on the synergistic interpretation of data from NMR, IR, and Mass Spectrometry. The key identifiers for this molecule are:

-

¹H NMR : Distinct aromatic signals for the substituted quinoline and methoxyphenyl rings, along with two characteristic singlets for the methoxy and C3-methyl groups.

-

¹³C NMR : The presence of a highly deshielded quaternary carbon signal between 168-172 ppm, confirming the carbonyl chloride group.

-

IR : A very strong and sharp C=O stretching absorption band appearing at a high frequency (~1785-1810 cm⁻¹).

-

MS : The correct molecular ion peak at m/z 312 with a characteristic ~3:1 isotope pattern at m/z 314, confirming the presence of one chlorine atom.

This guide provides the predictive data and robust protocols necessary for researchers to confidently synthesize, purify, and characterize this valuable chemical intermediate, ensuring the integrity and success of their research and development endeavors.

References

- BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. BenchChem.

- Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.

- Li, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC, NIH.

- Wikipedia. (n.d.). Acyl chloride.

- UNCW Institutional Repository. (n.d.).

- University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides.

- TSI Journals. (n.d.).

- BenchChem. (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. BenchChem.

- Ríos, A., et al. (2015).

- Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry.

- ResearchGate. (2025).

- Reddit. (2024). How to identify an Acyl Chloride in an IR spectra?. r/chemhelp.

- Journal of the Chemical Society B: Physical Organic. (1966). The infrared spectra and vibrational assignments of the acetyl halides.

- ChemicalBook. (n.d.). Quinoline(91-22-5) 1H NMR spectrum.

- University of California, Davis. (n.d.). Infrared Spectroscopy.

- Arabian Journal of Chemistry. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.

- Chemical Papers. (1993). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.

- Acta Crystallographica Section E. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid.

- AKSci. (n.d.). This compound.

- Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.

- MDPI. (2017).

- Synthetic Communications. (1992).

- ResearchGate. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid.

- Matrix Scientific. (n.d.). 7-Chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride.

- MDPI. (2024). Synthesis, Spectral Studies and Antimicrobial Activity of 2-Aryl-3-(2′-n-butyl-4′-chloro-1′-H,5′-imidazolyl)-quinoxazolines.

- MDPI. (2022). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline.

- MDPI. (2021).

- Acta Crystallographica Section E. (2008). 8-Methoxy-4-(4-methoxyphenyl)quinoline.

- ResearchGate. (n.d.).

- ChemicalBook. (n.d.). 2-(3-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride.

- MDPI. (2025). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl).

- BenchChem. (n.d.). Synthesis routes of 4-Methoxybenzyl chloride.

- MDPI. (2023). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Acyl chloride - Wikipedia [en.wikipedia.org]

- 4. 2-(4-Methylphenyl)quinoline-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tsijournals.com [tsijournals.com]

- 6. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. reddit.com [reddit.com]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

- 10. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. chempap.org [chempap.org]

The Pfitzinger Reaction: An In-Depth Technical Guide to Substituted Quinoline Synthesis

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a vast array of therapeutic agents. The Pfitzinger reaction, a classic yet enduringly relevant transformation, provides a robust and versatile pathway to quinoline-4-carboxylic acids from readily available starting materials. This technical guide offers a comprehensive exploration of the Pfitzinger reaction, delving into its core mechanism, the nuanced effects of substrate substituents, regiochemical considerations with unsymmetrical ketones, and practical, field-tested experimental protocols. Designed for researchers, scientists, and drug development professionals, this document aims to serve as a practical and authoritative resource for the synthesis of substituted quinolines.

Introduction: The Enduring Significance of the Pfitzinger Reaction

First reported by Wilhelm Pfitzinger in 1886, the Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is the condensation of an isatin derivative with a carbonyl compound possessing an α-methylene group in the presence of a strong base to yield a substituted quinoline-4-carboxylic acid.[1][2] The products of this reaction are not only valuable as final drug compounds but also serve as versatile intermediates for further chemical modification.[3][4] The enduring appeal of the Pfitzinger synthesis lies in its operational simplicity, the accessibility of starting materials, and the wide range of substituents that can be incorporated into the final quinoline product. This versatility allows for the fine-tuning of physicochemical and pharmacological properties, a critical aspect of modern drug discovery.[5]

The Core Reaction Mechanism: A Step-by-Step Elucidation

The Pfitzinger reaction proceeds through a well-established sequence of steps, initiated by the base-catalyzed hydrolysis of the isatin lactam ring. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

The generally accepted mechanism is as follows:

-

Base-Catalyzed Ring Opening: The reaction commences with the nucleophilic attack of a hydroxide ion (or other strong base) on the C2 carbonyl of the isatin (1), leading to the hydrolytic cleavage of the amide bond. This ring-opening step forms the salt of an α-keto-amino acid, isatinic acid (2).[1][6] This intermediate is typically not isolated but generated in situ.[1]

-

Condensation and Imine Formation: The free aniline moiety of the isatinic acid (2) then undergoes a condensation reaction with the carbonyl group of the second reactant (an aldehyde or ketone). This acid-catalyzed step (facilitated by the carboxylic acid) results in the formation of a Schiff base, or imine, intermediate (3).[1]

-

Tautomerization to the Enamine: The imine (3) is in equilibrium with its more stable tautomer, the enamine (4).[1] This step is crucial as it positions the nucleophilic enamine double bond for the subsequent cyclization.

-

Intramolecular Cyclization and Dehydration: The enamine (4) undergoes an intramolecular cyclization, where the enamine attacks the ketone carbonyl group. This is followed by a dehydration step, which results in the aromatization of the newly formed pyridine ring, yielding the final quinoline-4-carboxylic acid product (5).[1]

The Impact of Substituents: Controlling the Reaction Outcome

The true synthetic power of the Pfitzinger reaction is realized through the use of substituted isatins and carbonyl compounds. The electronic and steric nature of these substituents profoundly influences reaction rates, yields, and, in the case of unsymmetrical ketones, regioselectivity.

Substituents on the Isatin Ring

Substituents on the aromatic ring of isatin can modulate the reactivity of the intermediate aniline derivative.

-

Electron-donating groups (EDGs) such as methoxy (-OCH₃) or methyl (-CH₃) groups on the isatin ring increase the nucleophilicity of the aniline nitrogen. This can accelerate the initial condensation step with the carbonyl compound.

-

Electron-withdrawing groups (EWGs) like nitro (-NO₂) or halides (-Cl, -Br) decrease the nucleophilicity of the aniline nitrogen, which can lead to slower reaction rates. However, these groups can also increase the acidity of the N-H proton, which may facilitate the initial deprotonation step in some cases. In practice, both electron-rich and electron-poor isatins are viable substrates, though reaction conditions may need to be adjusted.[2]

Substituents on the Carbonyl Compound

The nature of the carbonyl partner is a critical determinant of the reaction's success and the structure of the resulting quinoline.

-

Steric Hindrance: The reaction generally works best with methyl ketones or ketones with at least one unhindered methylene group adjacent to the carbonyl.[6] Increased steric bulk around the α-methylene group can hinder the formation of the enamine and subsequent cyclization, leading to lower yields.

-

Electronic Effects: The presence of electron-withdrawing groups adjacent to the carbonyl can increase the acidity of the α-protons, facilitating enolate/enamine formation.

Regioselectivity with Unsymmetrical Ketones: A Deeper Dive

When an unsymmetrical ketone (R¹-CO-CH₂-R²) is used, the formation of two different regioisomeric quinolines is possible, depending on which α-methylene group participates in the cyclization. The product ratio is a delicate interplay of steric and electronic factors.[7][8]

-

Steric Effects: In the case of dialkyl ketones, the reaction preferentially involves the less sterically hindered α-methylene group. For example, the reaction of isatin with methyl ethyl ketone predominantly yields 2-ethyl-3-methylquinoline-4-carboxylic acid, resulting from the reaction at the more substituted but sterically less demanding methylene group of the enamine.[7]

-

Electronic Effects: With alkyl aryl ketones, electronic effects can become more significant. An aryl group can stabilize the enamine intermediate through conjugation, favoring reaction at the methylene group adjacent to the aromatic ring.[7]

Table 1: Regioselectivity in the Pfitzinger Reaction with Unsymmetrical Ketones

| Unsymmetrical Ketone | Major Product | Minor Product | Product Ratio (Major:Minor) | Predominant Factor | Reference |

| Methyl ethyl ketone | 2-ethyl-3-methylquinoline-4-carboxylic acid | 2,3-dimethylquinoline-4-carboxylic acid | ~4:1 | Steric | [7] |

| Phenoxyacetone | 3-phenoxy-2-methylquinoline-4-carboxylic acid | 2-(phenoxymethyl)quinoline-4-carboxylic acid | 3:1 | Electronic/Steric | [8] |

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for researchers. Optimization of temperature, reaction time, and stoichiometry may be necessary for specific substrates.

Protocol 1: General Procedure for Conventional Synthesis

This method is a robust, generalized protocol based on numerous literature precedents.[3][9]

Materials:

-

Isatin (or substituted isatin)

-

Carbonyl compound (e.g., ketone or aldehyde)

-

Potassium hydroxide (KOH)

-

Ethanol (absolute or 95%)

-

Water

-

Hydrochloric acid (HCl) or Acetic acid (for acidification)

-

Diethyl ether (for extraction of impurities)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25 mL) and water (1 mL).[9]

-

Add the isatin (0.07 mol) to the basic solution and stir at room temperature for 1 hour, or until the color changes from purple to brown, indicating the formation of the potassium salt of isatinic acid.[4]

-

To this mixture, add the carbonyl compound (0.07-0.15 mol).

-

Heat the reaction mixture to reflux (approximately 79°C for ethanol) and maintain for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the bulk of the solvent by rotary evaporation.

-

Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.

-

Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.

-

Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until precipitation of the product is complete (typically pH 4-5).[9]

-

Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.[2][8]

Materials:

-

Isatin

-

1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone (example carbonyl compound)

-

33% aqueous potassium hydroxide solution

-

Acetic acid

Procedure:

-

In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).

-

To this solution, add the appropriate 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone (10.0 mmol).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture for 9 minutes.

-

After irradiation, cool the vessel to room temperature and filter the dark solution.

-

Pour the filtrate into an ice-water mixture (100 mL) and acidify with acetic acid.

-

Collect the precipitated solid by filtration, wash with water, and dry to afford the final product.

Variations and Scope

The Halberkann Variant

A notable variation of the Pfitzinger reaction is the Halberkann variant, which utilizes N-acyl isatins as starting materials. The reaction of N-acyl isatins with a base leads to the formation of 2-hydroxy-quinoline-4-carboxylic acids.[1] This provides a direct route to a different class of quinoline derivatives.

Scope and Limitations

The Pfitzinger reaction is a powerful tool, but it is not without its limitations.

-